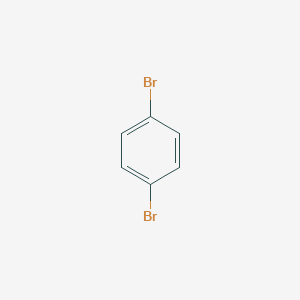

1,4-Dibromobenzene

Overview

Description

Mechanism of Action

Target of Action

1,4-Dibromobenzene, also known as p-dibromobenzene, is an aryl bromide It is known to interact with various organic compounds, particularly those containing nucleophilic sites .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution reactions . In these reactions, the bromine atoms on the benzene ring can be replaced by other groups, such as nucleophiles, through a two-step mechanism. This involves the initial addition of the nucleophile to the aromatic ring, followed by the loss of a bromide ion .

Biochemical Pathways

The compound’s ability to undergo electrophilic substitution reactions suggests that it could potentially interfere with various biochemical processes, particularly those involving aromatic compounds .

Pharmacokinetics

This compound and its derivatives are quickly eliminated from the plasma, with this compound showing slower elimination and higher accumulation in the liver .

Result of Action

Its ability to undergo electrophilic substitution reactions suggests that it could potentially alter the structure and function of various biomolecules .

Action Environment

This compound is practically insoluble in water, but it is soluble in ethanol, benzene, chloroform, and very soluble in diethyl ether . This suggests that its action, efficacy, and stability could be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

1,4-Dibromobenzene is a dibromobenzene . It is a white or off-white powder, freely soluble in hot ethanol, acetone, ether and hot benzene, soluble in ethanol and benzene, insoluble in water . It has a strong smell similar to that of the lighter chlorine analogue

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known that bromobenzenes are quickly eliminated from the plasma, with this compound showing slower elimination and higher accumulation in the liver

Temporal Effects in Laboratory Settings

This compound is known to be stable under normal conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that bromobenzenes are quickly eliminated from the plasma, with this compound showing slower elimination and higher accumulation in the liver

Transport and Distribution

It is known to be toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility .

Preparation Methods

1,4-Dibromobenzene can be synthesized through several methods. One common synthetic route involves the bromination of benzene using bromine in the presence of a catalyst such as iron(III) bromide . Another method includes the use of pyridinium tribromide in a mixture of tetrahydrofuran and water . Industrial production often involves steam distillation followed by crystallization from ethanol or methanol and drying under vacuum .

Chemical Reactions Analysis

1,4-Dibromobenzene undergoes various chemical reactions, primarily electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atoms . Common reactions include:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.

Cross-coupling reactions: It can participate in reactions like the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Reduction: The compound can be reduced to benzene using reducing agents like zinc and hydrochloric acid.

Scientific Research Applications

1,4-Dibromobenzene is employed in a wide range of applications across various fields:

Chemistry: It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Materials Science: It is used in the synthesis of polymers and advanced materials, enhancing properties such as flame retardancy and thermal stability.

Optoelectronics: The compound is valuable in constructing conjugated polymer systems for applications in optoelectronics and energy storage devices.

Biology and Medicine: Research has explored its interactions with nucleic acids and its potential use in drug development.

Comparison with Similar Compounds

1,4-Dibromobenzene can be compared with its isomers, 1,2-Dibromobenzene and 1,3-Dibromobenzene . While all three compounds share the same molecular formula (C6H4Br2), their chemical properties differ due to the positions of the bromine atoms:

1,2-Dibromobenzene:

1,3-Dibromobenzene:

This compound’s symmetrical structure imparts specific chemical properties, making it less reactive than its ortho and meta isomers . This unique arrangement is advantageous in certain synthetic applications where controlled reactivity is desired .

Biological Activity

1,4-Dibromobenzene (DBB), also known as para-dibromobenzene, is a brominated aromatic compound with the molecular formula C6H4Br2. Its unique structure contributes to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, potential health effects, and antimicrobial properties.

- Molecular Weight : 235.90 g/mol

- Melting Point : 87-89 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and ether.

General Toxicity

This compound has been evaluated for its toxicological effects through various studies. One significant study administered DBB to male Sprague-Dawley rats at doses of 0, 5, 10, and 20 mg/kg for periods of 45 and 90 days. The findings indicated:

- No overt signs of toxicity were observed.

- A significant increase in liver-to-body weight ratio and hepatic microsomal enzyme activity was noted at the highest dose (20 mg/kg) after both exposure durations.

- Histopathological examinations revealed no gross or microscopic lesions in the liver .

Dose-Response Relationship

The study established a No Observed Adverse Effect Level (NOAEL) at 10 mg/kg/day and a Lowest Observed Adverse Effect Level (LOAEL) at 20 mg/kg/day. The increase in liver enzyme activity suggests that while acute toxicity was not apparent, subchronic exposure could induce metabolic changes that may lead to liver damage over time due to the formation of toxic metabolites .

| Dose (mg/kg) | Liver-to-Body Weight Ratio | Hepatic Enzyme Activity |

|---|---|---|

| 0 | Normal | Normal |

| 5 | Normal | Normal |

| 10 | Normal | Increased |

| 20 | Increased | Increased |

Carcinogenic Potential

The carcinogenic potential of this compound has not been fully evaluated under EPA guidelines. However, preliminary assessments suggest that it does not exhibit strong evidence of human carcinogenicity. Further studies are necessary to clarify its long-term effects and potential risks .

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates varying results depending on its derivatives. A study involving synthesized compounds from dibromobenzenes showed that some derivatives exhibited antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. However, pure DBB did not demonstrate significant antimicrobial properties within tested concentrations .

Case Study: Antimicrobial Efficacy

In a comparative study, several dibromobenzene derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various microbial strains. The results indicated that while some derivatives were effective at MIC values ranging from 32-512 µg/ml, pure DBB did not inhibit growth at any concentration tested .

Properties

IUPAC Name |

1,4-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJPEBQEEAHIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27815-07-2 | |

| Record name | Benzene, 1,4-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27815-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024012 | |

| Record name | 1,4-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Colorless, white, or slightly yellow solid; [CHEMINFO] White crystalline solid; [MSDSonline] | |

| Record name | p-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220.40 °C | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN TOLUENE, VERY SOL IN HOT TOLUENE; VERY SOLUBLE IN CARBON DISULFIDE, Pratically insoluble in water; sol in about 70 parts alcohol; sol in benzene, chloroform; very sol in ether, > 10% in acetone, > 10% in benzene, For more Solubility (Complete) data for P-DIBROMOBENZENE (8 total), please visit the HSDB record page. | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9641 @ 99.6 °C | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.1 (Air= 1) | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.0575 mm Hg @ 25 °C | |

| Record name | p-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES, COLORLESS CRYSTALS | |

CAS No. |

106-37-6 | |

| Record name | 1,4-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9991W3M5HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

87.3 °C | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-dibromobenzene?

A1: The molecular formula of this compound is C6H4Br2, and its molecular weight is 235.90 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:

- Proton Magnetic Resonance (1H NMR): Provides information about the hydrogen atoms and their arrangement in the molecule. [, ]

- Infrared Spectroscopy (IR): Helps identify functional groups and analyze molecular vibrations. []

- UV-Vis Spectroscopy: Reveals information about the electronic transitions within the molecule and its interaction with light. []

Q3: What is the melting point difference between this compound and its isomers, and what is the structural basis for this difference?

A3: this compound has a significantly higher melting point than its 1,2- and 1,3-isomers. This difference is attributed to the molecular symmetry and the presence of Br···Br halogen bonds in the 1,4-isomer. []

Q4: Is this compound soluble in common organic solvents?

A4: Yes, this compound exhibits good solubility in various organic solvents, including benzene, toluene, octan-1-ol, and acetonitrile. [, , ]

Q5: What is known about the thermal stability of this compound?

A5: this compound exhibits good thermal stability, with a melting point of 360.48 K (87.33 °C). [] Derivatives like phenyl-substituted poly-p-phenylenes synthesized from this compound demonstrate stability up to 600 °C. []

Q6: Can this compound be used as a starting material in polymerization reactions?

A6: Yes, this compound serves as a valuable monomer in various polymerization reactions, including:

- Suzuki Coupling: Reacts with boronic acids to form poly(phenylene)s, poly(phenylenevinylene)s, and other conjugated polymers. [, , , , ]

- Sonogashira-Hagihara Coupling: Reacts with terminal alkynes to produce poly(phenyleneethynylene)s with interesting optical properties. [, ]

- Ullmann Coupling: Reacts with other aryl halides to form poly(phenylene)s and related polymers. [, ]

Q7: Have there been computational studies on this compound?

A7: Yes, computational chemistry plays a crucial role in understanding the behavior of this compound:

- Theoretical AM1 Calculations: These calculations have been used to study the adsorption of benzene and this compound on silicon surfaces. []

- Molecular Dynamics (MD) Simulations: MD simulations provided insights into the structure and organization of ionic liquid crystals containing this compound as a probe molecule. []

- Density Functional Theory (DFT) Calculations: DFT calculations were employed to understand the covalent bonding mechanisms during the on-surface polymerization of this compound. []

Q8: How does the substitution pattern of dibromobenzenes affect their metabolism and distribution in rats?

A8: Studies in rats comparing this compound and 1,2-dibromobenzene revealed differences in metabolism and distribution:

- This compound: Shows a tendency for long-term retention in the body, primarily metabolized to dibromophenols and dibromothiophenols. []

- 1,2-Dibromobenzene: Exhibits a higher turnover rate, mainly excreted in urine as dibromophenols. []

Q9: What are the toxicological implications of this compound?

A9: Research highlights the potential toxicity of this compound:

- Hepatotoxicity: Studies using humanized-liver mice suggest this compound and its metabolites can induce liver injury, as indicated by leaked human albumin mRNA in plasma. []

- Genotoxicity: In vitro studies demonstrated that this compound could induce DNA binding and genetic mutations in yeast cells, particularly when activated by Phase II enzymes. []

Q10: What is known about the environmental fate of this compound?

A10: While specific data on the environmental degradation of this compound is limited in the provided research, its presence in groundwater has been reported. [] Further research is needed to fully assess its environmental impact and potential remediation strategies.

Q11: Can sunlight degrade 1,2,4-tribromobenzene and 1,2,3,5-tetrabromobenzene?

A11: Yes, research indicates that natural and artificial sunlight can effectively dehalogenate 1,2,4-tribromobenzene and 1,2,3,5-tetrabromobenzene in acetonitrile solutions, highlighting a potential pathway for environmental remediation. []

Q12: What analytical methods are used to study the pharmacokinetics of dibromobenzenes?

A12: Researchers employ radiotracer techniques using tritium (3H) labeling and Gas Chromatography-Mass Spectrometry (GC-MS) to track the absorption, distribution, metabolism, and excretion of dibromobenzenes in animal models. []

Q13: Are there any other notable applications of this compound in research?

A13: Beyond its use in polymer synthesis and toxicological studies, this compound has been employed in various research areas:

- Crystal Engineering: Used as a building block in the design of hand-twisted helical crystals. []

- Optically Detected Magnetic Resonance (ODMR): Utilized as a host matrix to study the triplet-state properties of guest molecules like indole. []

- Photoelectron Diffraction: Used in experiments aimed at imaging molecular structure with femtosecond temporal and sub-Angstrom spatial resolution. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.